Pradofloxacin Hydrochloride

Overview

Description

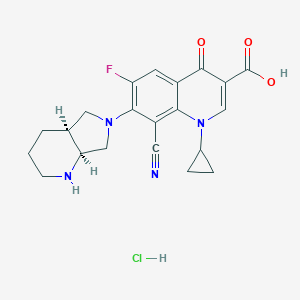

Pradofloxacin Hydrochloride is a 3rd generation fluoroquinolone antibiotic developed by Bayer HealthCare AG . It is used for bacterial infections in dogs and cats .

Synthesis Analysis

Pradofloxacin is an important antibiotic with poor physical stability . A study was conducted to develop new crystal forms to improve the stability of Pradofloxacin and systematically study the crystal transformation relationships to guide industrial production . In this work, three solvent-free forms (Form A, Form B, and Form C), a new dimethyl sulfoxide solvate (Form PL-DMSO), and a new hydrate (Form PL-H) were successfully obtained .Molecular Structure Analysis

The single crystal data of Form A, Form B, and Form PL-DMSO were solved for the first time . The crystal structure shows that there are more hydrogen bonds and C−H···π interactions in form B, which is the reason why Form B is more stable than form A .Chemical Reactions Analysis

Various solid-state analysis techniques and slurry experiments have been used to evaluate the stability and determine phase transformation relationships of five crystal forms . The water vapor adsorption and desorption experiences of Forms A, B, C, and Form PL-H were studied .Physical And Chemical Properties Analysis

The thermal stability of different forms was determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The results show that the new hydrate has good hygroscopic stability and certain development potential .Scientific Research Applications

Antibacterial Activity

Pradofloxacin Hydrochloride is known for its potent antibacterial activity. It is particularly effective against Gram-positive bacteria, outperforming previous generations of antibiotics . It also exhibits good activity against anaerobic bacteria, similar to moxifloxacin . However, it has equal or lower activity against Gram-negative bacteria .

Polymorphism Study

Pradofloxacin Hydrochloride has been the subject of polymorphism studies . Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. These different forms can lead to differences in drug solubility, dissolution, and melting point, which can affect the stability, homogeneity, bioavailability, and safety of the drug products .

Stability Improvement

Pradofloxacin Hydrochloride is an important antibiotic with poor physical stability . Research has been conducted to develop new crystal forms to improve the stability of Pradofloxacin Hydrochloride .

Crystal Structure Analysis

The crystal structure of Pradofloxacin Hydrochloride has been analyzed to understand its stability and phase transformation behavior . For instance, it was found that Form B is more stable than Form A due to the presence of more hydrogen bonds and C−H···π interactions .

Phase Transformation Behavior

The phase transformation relationships of the different crystal forms of Pradofloxacin Hydrochloride have been systematically studied . Understanding these relationships can guide industrial production .

Hygroscopic Stability

The water vapor adsorption and desorption experiences of different forms of Pradofloxacin Hydrochloride were studied . The results show that the new hydrate has good hygroscopic stability and certain development potential .

Mechanism of Action

Target of Action

Pradofloxacin Hydrochloride primarily targets bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for major DNA functions such as replication, transcription, and recombination .

Mode of Action

Pradofloxacin Hydrochloride interacts with its targets (DNA gyrase and topoisomerase IV enzymes) through a reversible association . This interaction results in the inhibition of these enzymes, leading to rapid death of the bacterial cell . The rapidity and extent of bacterial killing are directly proportional to the drug concentration .

Biochemical Pathways

The primary mode of action of fluoroquinolones, including Pradofloxacin Hydrochloride, involves interaction with enzymes essential for major DNA functions such as replication, transcription, and recombination . By inhibiting these enzymes, Pradofloxacin Hydrochloride disrupts these critical DNA functions, leading to bacterial cell death .

Result of Action

The result of Pradofloxacin Hydrochloride’s action is the rapid death of the bacterial cell . By inhibiting the bacterial DNA gyrase and topoisomerase IV enzymes, Pradofloxacin Hydrochloride disrupts critical DNA functions, leading to bacterial cell death .

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3.ClH/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25;/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29);1H/t11-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPBAVNMWVWXBI-VFZPIINCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430945 | |

| Record name | Veraflox Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pradofloxacin Hydrochloride | |

CAS RN |

195532-14-0 | |

| Record name | Veraflox Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pradofloxacin hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8LA4EH3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)

![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)

![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)

![[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B119612.png)